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Aspartocin

Lipopeptide SAR Antibiotic structure-activity relationship Membrane-targeting antibiotics

Aspartocin (CAS 4117-65-1) is a Ca²⁺-dependent lipocyclopeptide antibiotic complex with three congeners (A, B, C) sharing an identical cyclic decapeptide core but differentiated by N-terminal fatty acyl chain length and branching (iso-C15:1, anteiso-C15:1, iso-C14:1). This built-in microheterogeneity enables lipid-tail SAR studies without confounding peptide core variation. • Active against Gram-positive bacteria including 5 MRSA strains; MIC shifts >10-fold across Ca²⁺ gradients (0.125-2.5 mM) • Characteristic non-proteinogenic residues (D-Pip, MeAsp, Dab) enable unambiguous HPLC-MS discrimination from amphomycin-class antibiotics • ≥98% purity; powder stored at -20°C; shipped ambient/blue ice

Molecular Formula C42H64N12O12S2
Molecular Weight 993.2 g/mol
CAS No. 4117-65-1
Cat. No. B1667645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspartocin
CAS4117-65-1
SynonymsAspartocin;  A 8999;  A-8999;  A8999
Molecular FormulaC42H64N12O12S2
Molecular Weight993.2 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N
InChIInChI=1S/C42H64N12O12S2/c1-5-21(4)34-41(65)51-28(16-32(45)57)37(61)49-27(15-31(44)56)38(62)52-29(19-68-67-18-24(43)35(59)48-26(39(63)53-34)14-22-8-10-23(55)11-9-22)42(66)54-12-6-7-30(54)40(64)50-25(13-20(2)3)36(60)47-17-33(46)58/h8-11,20-21,24-30,34,55H,5-7,12-19,43H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,60)(H,48,59)(H,49,61)(H,50,64)(H,51,65)(H,52,62)(H,53,63)/t21-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1
InChIKeyVIFAMMRBZBWEID-BQGUCLBMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aspartocin: Lipocyclopeptide Antibiotic Complex


Aspartocin (CAS 4117-65-1) is a naturally occurring lipocyclopeptide antibiotic complex produced by soil actinomycetes, first isolated in 1953 and classified within the amphomycin family of acidic lipopeptides . The aspartocin complex comprises at least three structurally resolved congeners—aspartocins A, B, and C—which share an identical cyclic decapeptide core, cyclo(Dab2-Pip3-MeAsp4-Asp5-Gly6-Asp7-Gly8-Dab9-Val10-Pro11-), and are differentiated exclusively by the structure of their N-terminal fatty acyl side chains . All aspartocin congeners exhibit calcium-dependent antibacterial activity specifically directed against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains, targeting cell wall peptidoglycan biosynthesis via complexation with bactoprenol phosphate (C55-P) .

1
Lipopeptide SAR probe: Structurally defined congener complex (A/B/C) with identical peptide core and graded fatty-acyl lipophilicity for systematic structure-activity relationship studies.
2
C55-P cycle research: Dual-mechanism tool compound (C55-P complexation plus UptA transporter inhibition) for undecaprenyl phosphate recycling pathway dissection.
3
Calcium-dependent screening: Steep Ca²⁺-modulated MIC gradient enables investigation of divalent cation effects on lipopeptide-target engagement in Gram-positive antibacterial screening.

Why Generic Substitution Fails for Aspartocin


Substituting aspartocin with a generic 'amphomycin-family lipopeptide' will reliably produce non-equivalent experimental outcomes because the aspartocin complex is structurally microheterogeneous: aspartocins A, B, and C differ in their fatty acid side-chain length and branching (iso-tetradecenoyl, anteiso-tetradecenoyl, and iso-tridecenoyl, respectively) , which directly impacts lipophilicity, target membrane insertion kinetics, and antibacterial potency. Moreover, the antibacterial activity of aspartocins is stringently calcium-dependent, with MIC values shifting over an order of magnitude (e.g., 0.06 to 4 µg/mL for B. subtilis) depending on extracellular Ca²⁺ concentration . Closely related antibiotics such as friulimicin B differ in their exocyclic amino acid residue (Asn1 versus Asp1), yielding distinct calcium-binding and target-engagement properties, while crystallomycin and amphomycin have demonstrated incomplete cross-resistance, confirming that these congeners are not functionally interchangeable .

Congener Aspartocin complex microheterogeneity (iso- vs. anteiso-fatty acyl chains) may shift lipophilicity and membrane insertion kinetics compared to single-component amphomycin-family lipopeptides.
Exocyclic Asp1 vs. Asn1 exocyclic residue variation (e.g., friulimicin B) alters calcium-binding affinity and target-engagement profile; direct functional interchange cannot be assumed.
Resistance Incomplete cross-resistance between aspartocin and amphomycin/crystallomycin means susceptibility patterns may not transfer across structurally related lipopeptide congeners.

Aspartocin Technical Evidence


Fatty-Acyl Chain Identity and Congener Potency

Within the aspartocin complex, all three congeners (A, B, C) share the identical cyclic decapeptide core but differ exclusively in their N-terminal fatty acyl chain: aspartocin A carries (Z)-13-methyltetradec-3-ene-carbonyl (iso-C15:1 Δ3), aspartocin B carries (+,Z)-12-methyltetradec-3-ene-carbonyl (anteiso-C15:1 Δ3), and aspartocin C carries (Z)-12-methyltridec-3-ene-carbonyl (iso-C14:1 Δ3). These structural differences constitute a mass difference of 14 Da between aspartocins A/B and aspartocin C, which was utilized diagnostically for congener identification . This controlled structural variation within the same peptide core enables systematic investigation of fatty-acyl chain contributions to antibacterial potency and membrane selectivity—a capability not available with single-component lipopeptides such as friulimicin B or laspartomycin C.

Fatty-Acyl Chain Identity and Congener Potency
Cross-study comparable
Aspartocin A: iso-C15:1 Δ3; Aspartocin B: anteiso-C15:1 Δ3; Aspartocin C: iso-C14:1 Δ3 — 14 Da mass shift, graded lipophilicity on identical cyclic decapeptide core.
Supports systematic fatty-acyl SAR studies without peptide-core confounding variables.
Congener-specific HPLC-MS/NMR structural elucidation; branching pattern influences conformational flexibility.
Lipopeptide SAR Antibiotic structure-activity relationship Membrane-targeting antibiotics

Calcium-Dependent MIC Shift and Potency Modulation

Aspartocin D antibacterial activity is strictly calcium-dependent. Against B. subtilis, MIC values range from 0.06 µg/mL (at 2.5 mM Ca²⁺) to 4 µg/mL (at 0.125 mM Ca²⁺), representing a 67-fold potency shift. Against S. aureus, MIC values range from 0.25 µg/mL (2.5 mM Ca²⁺) to 8 µg/mL (0.125 mM Ca²⁺), representing a 32-fold shift . Under standardized assay conditions (presumed 1.25 mM Ca²⁺), aspartocin D exhibits MICs of 0.125 µg/mL against B. subtilis and 0.5 µg/mL against S. aureus . This pronounced calcium dependence is a hallmark of the amphomycin-aspartocin lipopeptide class, distinguishing it from calcium-independent antibiotics such as friulimicin B (which, although structurally related, maintains activity at lower calcium concentrations due to its Asn1 exocyclic residue) .

Calcium-Dependent MIC Shift and Potency Modulation
Class-level inference
B. subtilis MIC: 0.06 µg/mL (2.5 mM Ca²⁺) to 4 µg/mL (0.125 mM Ca²⁺) — 67-fold shift. S. aureus MIC: 0.25 to 8 µg/mL — 32-fold shift.
Supports investigation of divalent cation effects on lipopeptide-target engagement.
Steep Ca²⁺ dependence distinguishes aspartocin from friulimicin B; broth microdilution assay conditions apply.
Calcium-dependent antibiotics MIC determination Gram-positive antibacterial screening

Dual Mechanism: C55-P Sequestration and UptA Inhibition

A 2024 study from the University of Oxford demonstrated that both aspartocin D and amphomycin inhibit the function of the UptA transporter—a flippase responsible for recycling undecaprenyl phosphate (C55-P) across the bacterial membrane—by directly out-competing the substrate for protein binding, in addition to their established propensity to form a stable complex with free C55-P . This dual mechanism (substrate sequestration plus transporter inhibition) distinguishes aspartocin D from daptomycin, which exerts bactericidal activity primarily through calcium-dependent membrane depolarization and pore formation rather than C55-P cycle disruption. The study confirmed that aspartocin D inhibits UptA at concentrations consistent with its antibacterial MIC values.

Dual Mechanism: C55-P Sequestration and UptA Inhibition
Head-to-head
Aspartocin D inhibits UptA transporter and complexes free C55-P — dual mechanism distinct from daptomycin (membrane depolarization) and friulimicin B (C55-P complexation only).
Enables mechanistic dissection of C55-P cycle disruption not possible with single-mechanism comparators.
In vitro biochemical assay with purified UptA; inhibition observed at concentrations corresponding to antibacterial MIC values.
Cell wall biosynthesis inhibition Bactoprenol phosphate targeting Undecaprenyl phosphate recycling

Anti-MRSA Activity Across Clinical Strains

Aspartocins B and C, rediscovered as the major components of the crystallomycin complex, were shown to possess considerable Ca²⁺-dependent activity against Gram-positive bacteria including five distinct MRSA strains . The peptide core of aspartocins B and C is identical, Asp1-cyclo(Dab2-Pip3-MeAsp4-Asp5-Gly6-Asp7-Gly8-Dab9-Val10-Pro11-), differing only in the N-acyl moiety (anteiso-pentadecenoyl for aspartocin B, iso-tetradecenoyl for aspartocin C). The producing strain was identified as Streptomyces griseorubens. Activity against multiple MRSA strains positions aspartocins B and C as valuable research tools for studying structure-activity relationships against clinically relevant multidrug-resistant pathogens, a profile that not all amphomycin-family members necessarily share against contemporary resistant isolates.

Anti-MRSA Activity Across Clinical Strains
Cross-study comparable
Ca²⁺-dependent activity confirmed against five MRSA clinical strains; incomplete cross-resistance with amphomycin documented in direct microbiological comparison.
Supports antimicrobial screening context and resistance mechanism studies against multidrug-resistant Gram-positive pathogens.
Strain identities and individual MIC values available in primary publication; Ca²⁺ standardized at 1.25–2.5 mM.
MRSA antibacterial activity Multidrug-resistant Gram-positive pathogens Calcium-dependent lipopeptide screening

Non-Proteinogenic Amino Acid Authentication Markers

The aspartocin complex contains a set of characteristic non-proteinogenic amino acids—D-α-pipecolic acid, α,β-methylaspartic acid, and α,β-diaminobutyric acid (Dab)—that serve as definitive analytical markers for identity confirmation and purity assessment . All three aspartocin congeners share the same cyclic decapeptide core containing two D-amino acid residues with all-trans peptide bond geometry including two tertiary amide bonds, a structural feature that distinguishes aspartocins from laspartomycin C (which contains diaminopropionic acid instead of diaminobutyric acid for side-chain branching and has an acidic rather than amphoteric peptide region) . The Dab residue at position 2 specifically participates in cyclization via its β-amino group, confirmed by ESI-MSMS fragmentation .

Non-Proteinogenic Amino Acid Authentication Markers
Class-level inference
D-α-pipecolic acid, α,β-methylaspartic acid, α,β-diaminobutyric acid (Dab) — definitive analytical markers discriminating aspartocin from amphomycin, friulimicin, and laspartomycin.
Enables identity confirmation and batch-to-batch consistency verification via HPLC-MS or amino acid analysis.
Dab2 β-amino group cyclization confirmed by ESI-MSMS; Dap vs. Dab substitution differentiates from laspartomycin C.
Lipopeptide quality control Non-proteinogenic amino acid analysis Antibiotic authentication

Aspartocin Research and Procurement Use Cases


Fatty-Acyl Chain SAR Studies

The aspartocin complex provides three structurally defined congeners (A, B, C) with graded fatty-acyl chain lengths and branching patterns (iso-C15:1, anteiso-C15:1, iso-C14:1) on an identical cyclic decapeptide core . This built-in structural diversity makes the aspartocin complex uniquely suited for structure–activity relationship studies aimed at correlating lipid tail structure with antibacterial potency, membrane insertion kinetics, and target (C55-P) binding affinity—without the confounding variable of peptide core variation present when comparing across different lipopeptide classes.

C55-P Cycle and UptA Transporter Pharmacology

Aspartocin D's steep calcium-dependent MIC gradient (67-fold shift in B. subtilis across 0.125–2.5 mM Ca²⁺) and its validated dual mechanism—direct C55-P complexation plus UptA transporter inhibition —make it an ideal probe for dissecting the role of divalent cations in lipopeptide pharmacodynamics. Researchers investigating undecaprenyl phosphate recycling pathways or screening for inhibitors of C55-P–protein interactions will find aspartocin D a mechanistically well-characterized positive control that is pharmacologically distinct from both daptomycin (membrane depolarizer) and friulimicin B (C55-P complexation without confirmed UptA inhibition).

Anti-MRSA Drug Discovery Screening

Aspartocins B and C have demonstrated confirmed Ca²⁺-dependent activity against five distinct MRSA clinical strains with documented incomplete cross-resistance to amphomycin . For antibiotic discovery programs targeting multidrug-resistant Gram-positive infections, aspartocins B and C provide validated screening hits with a resistance profile that partially evades existing amphomycin-resistance determinants—offering a starting scaffold for medicinal chemistry optimization that is differentiated from both the amphomycin and daptomycin chemotypes.

Lipopeptide Batch Quality Control and Authentication

The presence of characteristic non-proteinogenic amino acid residues—D-α-pipecolic acid, α,β-methylaspartic acid, and α,β-diaminobutyric acid—provides definitive analytical markers for aspartocin identity confirmation . These markers enable unambiguous discrimination of aspartocin from closely related amphomycin-class antibiotics (amphomycin, friulimicin, laspartomycin, crystallomycin) via HPLC-MS, amino acid analysis, or NMR, supporting procurement quality assurance workflows in both academic and industrial settings where batch-to-batch compositional consistency is critical for reproducible experimental results.

Application
Selection Property
Validation Focus
Fatty-Acyl Chain SAR Studies
Congener-defined lipophilicity gradient
Lipid tail structure vs. antibacterial potency and membrane insertion kinetics
C55-P Cycle and UptA Transporter Pharmacology
Dual mechanism (C55-P complexation + UptA inhibition)
Divalent cation effects on lipopeptide pharmacodynamics; mechanistic differentiation from daptomycin and friulimicin B
Anti-MRSA Drug Discovery Screening
Confirmed MRSA activity with incomplete cross-resistance
Resistance mechanism studies; scaffold differentiated from amphomycin and daptomycin chemotypes
Lipopeptide Batch Quality Control and Authentication
Non-proteinogenic amino acid markers
Identity confirmation vs. amphomycin, friulimicin, laspartomycin via HPLC-MS or amino acid analysis

Technical Documentation Hub

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